octahydro-1H-indole-2-carboxamide
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Overview
Description
Octahydro-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Octahydro-1H-indole-2-carboxamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives. The presence of a carboxamide moiety in indole derivatives, like this compound, allows them to form hydrogen bonds with a variety of enzymes and proteins , often inhibiting their activity .
Mode of Action
The interaction of this compound with its targets primarily involves the formation of hydrogen bonds due to the presence of the carboxamide moiety . This interaction often results in the inhibition of the activity of the target enzymes and proteins .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . The inhibition of target enzymes and proteins can lead to a variety of downstream effects, depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
Octahydro-1H-indole-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with enzymes, which can lead to the inhibition or activation of these enzymes For instance, the carboxamide moiety in this compound can interact with the active sites of enzymes, affecting their catalytic activity Additionally, this compound can bind to proteins, altering their conformation and function
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to changes in their activity and function. For instance, this compound can inhibit enzyme activity by forming hydrogen bonds with the active site, preventing substrate binding and catalysis . Additionally, this compound can activate certain enzymes by stabilizing their active conformation. These molecular interactions are essential for understanding the biochemical effects of this compound and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-2-carboxamide typically involves the reduction of indole derivatives. One common method is the hydrogenation of indole-2-carboxamide using a suitable catalyst under high pressure and temperature . Another approach involves the reduction of indole-2-carboxylic acid followed by amidation .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include various functionalized indole derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Octahydro-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamide: A less saturated derivative with similar biological activities.
Octahydroindole-2-carboxylic acid: A closely related compound with different functional groups.
Indole-3-carboxamide: Another indole derivative with distinct biological properties.
Uniqueness
Octahydro-1H-indole-2-carboxamide is unique due to its high degree of saturation, which imparts specific chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNJUPFFTXYXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105694-34-5 |
Source
|
Record name | octahydro-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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